A Comprehensive Technical Guide to Triethylammonium Acetate: Properties, Protocols, and Applications
A Comprehensive Technical Guide to Triethylammonium Acetate: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the chemical and physical properties of triethylammonium acetate (TEAA). It includes detailed experimental protocols for its synthesis and its application in the purification of oligonucleotides via High-Performance Liquid Chromatography (HPLC). This document also features visualizations of key processes to aid in the understanding of its mechanism of action.
Core Chemical and Physical Properties
Triethylammonium acetate is a versatile ionic liquid and ammonium salt widely utilized in various scientific disciplines. It is formed from the reaction of triethylamine and acetic acid.
Structural and General Properties
Below is a summary of the fundamental properties of triethylammonium acetate.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₉NO₂ | [1][2] |
| Molecular Weight | 161.24 g/mol | [1][2] |
| Appearance | Colorless, hygroscopic liquid | [1] |
| CAS Number | 5204-74-0 | [1][2] |
Physicochemical Data
Quantitative physicochemical data for triethylammonium acetate is presented in the table below, providing a detailed overview of its characteristics.
| Property | Value | Source(s) |
| Melting Point | Approximately -18 °C | [1] |
| Boiling Point | 164.5 °C | [2] |
| Density | 1.010 g/mL at 20 °C | [1] |
| pKa of Triethylammonium ion | 10.75 | [3] |
| pKa of Acetic Acid | 4.76 | [4][5][6][7] |
| Solubility | Highly soluble in water and polar organic solvents. | [1] |
Spectral Data
The following table summarizes the key spectral data for triethylammonium acetate, which is crucial for its identification and characterization.
| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Source(s) |
| ¹H NMR | Triplet at ~1.2 ppm (CH₃ of ethyl), Quartet at ~3.1 ppm (CH₂ of ethyl), Singlet for acetate proton varies with solvent. | [8][9][10] |
| ¹³C NMR | ~9 ppm (CH₃ of ethyl), ~47 ppm (CH₂ of ethyl), Acetate carbons resonate at ~21 ppm (CH₃) and ~177 ppm (C=O). | [9][10][11][12] |
| FT-IR (cm⁻¹) | Broad O-H stretch (from acetic acid), C-H stretches (~2900-3000), C=O stretch (~1715), N-H bend, C-N stretch. | [13][14][15][16] |
| Mass Spectrometry | Fragmentation patterns show loss of ethyl groups and the acetate moiety. | [17][18] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of triethylammonium acetate and its application in oligonucleotide purification.
Synthesis of 1 M Triethylammonium Acetate Solution
This protocol outlines the laboratory preparation of a 1 M aqueous solution of triethylammonium acetate.
Materials:
-
Triethylamine (TEA)
-
Glacial Acetic Acid
-
Deionized Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flask (1 L)
Procedure:
-
In a fume hood, place 800 mL of deionized water in a 1 L beaker and place it on a magnetic stirrer in an ice bath.
-
While stirring, slowly add 139.4 mL (1 mole) of triethylamine to the cold water.[19]
-
Continue stirring and slowly add 57.2 mL (1 mole) of glacial acetic acid to the solution over several hours.[19] The reaction is exothermic, and maintaining a low temperature is crucial.
-
Allow the solution to warm to room temperature.
-
Calibrate the pH meter and adjust the pH of the solution to 7.0 by adding small aliquots of glacial acetic acid or triethylamine as needed.
-
Transfer the solution to a 1 L volumetric flask and bring the volume to the mark with deionized water.
-
Store the resulting 1 M triethylammonium acetate solution in a well-sealed container at 2-8 °C.[2]
Purification of Oligonucleotides by Ion-Pair Reversed-Phase HPLC
This protocol details the use of triethylammonium acetate as an ion-pairing reagent for the purification of synthetic oligonucleotides.
Materials and Equipment:
-
Crude oligonucleotide sample
-
Triethylammonium acetate (TEAA) buffer (e.g., 0.1 M, pH 7.0)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
HPLC system equipped with a UV detector and a reversed-phase C18 column
-
Lyophilizer
Procedure:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Dissolve the crude oligonucleotide sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Method:
-
Column: Reversed-phase C18 column suitable for oligonucleotide separation.
-
Flow Rate: Typically 1.0 mL/min for an analytical column.
-
Detection: UV absorbance at 260 nm.
-
Gradient: A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 10% B (re-equilibration) The gradient will need to be optimized based on the length and sequence of the oligonucleotide.
-
-
-
Fraction Collection and Post-Purification Processing:
-
Collect the fractions corresponding to the main peak of the full-length oligonucleotide.
-
Combine the collected fractions and lyophilize to remove the volatile TEAA buffer and acetonitrile.
-
The purified oligonucleotide can be reconstituted in an appropriate buffer or water for downstream applications.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of triethylammonium acetate.
Applications and Significance
Triethylammonium acetate is a crucial reagent in several areas of scientific research and development:
-
Oligonucleotide Purification: As detailed, its primary role is as an ion-pairing agent in reversed-phase HPLC, enabling the high-resolution separation of synthetic oligonucleotides from failure sequences and other impurities.[21][22][23] This is critical for therapeutic and diagnostic applications of oligonucleotides.
-
Organic Synthesis: TEAA serves as a recyclable and inexpensive ionic liquid and catalyst in various organic reactions, promoting green chemistry principles.[1]
-
Biochemical Buffering: It can be used as a volatile buffer in certain biochemical and biological applications, where the removal of buffer salts is necessary, such as in mass spectrometry.[24][25]
Safety and Handling
Triethylammonium acetate is considered a hazardous substance.[1] It can cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. It is incompatible with strong oxidizing agents and bases.[1] Store in a cool, dry, and well-ventilated area away from incompatible materials.[1] Always consult the Safety Data Sheet (SDS) before use.
References
- 1. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triethylammonium acetate - Wikipedia [en.wikipedia.org]
- 3. Triethylamine - Wikipedia [en.wikipedia.org]
- 4. Acetic Acid [commonorganicchemistry.com]
- 5. Acetic acid - Wikipedia [en.wikipedia.org]
- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 7. atlas.org [atlas.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. spectrabase.com [spectrabase.com]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. ajgreenchem.com [ajgreenchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. waters.com [waters.com]
- 20. benchchem.com [benchchem.com]
- 21. massspec.chem.ox.ac.uk [massspec.chem.ox.ac.uk]
- 22. lcms.cz [lcms.cz]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Ion-pairing with triethylammonium acetate improves solid-phase extraction of ADP-ribosylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
